4-Hydroxy-1-methylindoline-2,3-dione
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Overview
Description
4-Hydroxy-1-methylindoline-2,3-dione is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a fused ring system with a hydroxyl group at the 4-position and a methyl group at the 1-position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-methylindoline-2,3-dione can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Another method includes the oxidation of indoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-methylindoline-2,3-dione undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups, alkyl groups using reagents like halogenating agents, nitrating agents, and alkyl halides.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, and alkylated indole derivatives.
Scientific Research Applications
4-Hydroxy-1-methylindoline-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methylindoline-2,3-dione involves its interaction with various molecular targets and pathways. For instance, its role as a fluorescent probe is based on the specific redox reaction between peroxynitrite and the indoline-2,3-dione moiety, leading to the release of the fluorophore . In medicinal applications, the compound’s biological activity is attributed to its ability to interact with cellular proteins and enzymes, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Isatin (1H-indole-2,3-dione): Shares a similar core structure but lacks the hydroxyl and methyl groups.
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
4-Hydroxyindole: Similar structure but without the methyl group at the 1-position.
Uniqueness: 4-Hydroxy-1-methylindoline-2,3-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and methyl groups enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-hydroxy-1-methylindole-2,3-dione |
InChI |
InChI=1S/C9H7NO3/c1-10-5-3-2-4-6(11)7(5)8(12)9(10)13/h2-4,11H,1H3 |
InChI Key |
XSDXCJZXYIWMND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)O)C(=O)C1=O |
Origin of Product |
United States |
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